Pyridine-2-carbonitrile 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-5-6-3-1-2-4-8(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDJXMMIVUCDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178756 | |
| Record name | Pyridine-2-carbonitrile 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-98-4 | |
| Record name | 2-Pyridinecarbonitrile, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanopyridine oxide | |
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| Record name | Pyridine-2-carbonitrile 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carbonitrile 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Pyridine 2 Carbonitrile 1 Oxide
Classical Oxidation Pathways
Traditional methods for the N-oxidation of pyridine (B92270) derivatives, including 2-pyridinecarbonitrile, have relied on powerful oxidizing agents. These classical pathways form the foundation of synthetic strategies for producing Pyridine-2-carbonitrile (B1142686) 1-oxide.
Peracid-Mediated Oxidation of 2-Pyridinecarbonitrile
The use of peroxy acids, or peracids, is a well-established method for the N-oxidation of pyridines. In this process, 2-Pyridinecarbonitrile is treated with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, to yield the corresponding N-oxide. prepchem.comgoogle.comclockss.org For instance, the reaction of 3-phenoxy-2-pyridinecarbonitrile (B8683082) with 40% peracetic acid in glacial acetic acid at 95°C for 16 hours results in the formation of 3-phenoxy-2-pyridinecarbonitrile 1-oxide. prepchem.com
The general mechanism involves the electrophilic attack of the peracid's oxygen atom on the nitrogen atom of the pyridine ring. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or acetic acid. prepchem.comgoogle.com The choice of peracid and reaction conditions can influence the yield and purity of the final product. While effective, these reactions require careful handling due to the potentially explosive nature of peroxy compounds. orgsyn.org
Table 1: Examples of Peracid-Mediated Oxidation
| Starting Material | Peracid | Solvent | Conditions | Product | Reference |
| 3-Phenoxy-2-pyridinecarbonitrile | 40% Peracetic acid | Glacial acetic acid | 95°C, 16 hours | 3-Phenoxy-2-pyridinecarbonitrile 1-oxide | prepchem.com |
| 4-Cyanopyridine | m-Chloroperoxybenzoic acid | Dichloromethane | 0-5°C then 20-25°C, 24 hours | 4-Cyanopyridine N-oxide | google.com |
| 2-Chloro-5-methylpyridine | m-Chloroperoxybenzoic acid | Dichloromethane | 0-5°C then 20-25°C, 24 hours | 2-Chloro-5-methylpyridine N-oxide | google.com |
Hydrogen Peroxide-Based Oxidation Systems
Hydrogen peroxide (H₂O₂) serves as a greener and more atom-economical oxidant for the N-oxidation of pyridines. researchgate.netrsc.org However, the direct reaction of hydrogen peroxide with pyridine derivatives is often slow. Therefore, various catalytic systems are employed to activate the H₂O₂.
Commonly, the reaction is carried out in the presence of a carboxylic acid, such as acetic acid, which forms a peracid in situ. clockss.orggoogle.com For example, heating a mixture of a pyridine derivative with hydrogen peroxide in glacial acetic acid is a typical procedure. clockss.org More advanced systems utilize catalysts to enhance the efficiency and selectivity of the oxidation. For instance, titanosilicate catalysts like Ti-MWW have shown high activity and selectivity for the oxidation of pyridine to pyridine-N-oxide using hydrogen peroxide. researchgate.net Under optimal conditions, this catalyst can achieve over 99% conversion and selectivity. researchgate.net Another approach involves using recyclable polymeric anhydride (B1165640) catalysts, such as poly(maleic anhydride-alt-1-octadecene) (Od-MA), which can be easily recovered and reused. rsc.orgrsc.org
Table 2: Hydrogen Peroxide-Based Oxidation Systems
| Catalyst/Mediator | Substrate | Oxidant | Conditions | Key Findings | Reference |
| Ti-MWW | Pyridine | H₂O₂ | Optimized temperature and solvent | >99% conversion and selectivity to Pyridine-N-oxide. researchgate.net | researchgate.net |
| Poly(maleic anhydride-alt-1-octadecene) (Od-MA) | 2-Chloropyridine | H₂O₂ | 80°C, 5 hours | Efficient and recyclable catalyst system. rsc.orgrsc.org | rsc.orgrsc.org |
| Acetic Acid | 2-Methyl-4-phenylpyrimidine | H₂O₂ | 70°C, 6 hours | Formation of N-oxide along with ring-contraction byproducts. clockss.org | clockss.org |
Transition Metal-Catalyzed Oxidation Approaches (e.g., Methyltrioxorhenium (MTO) Systems)
Transition metal complexes are effective catalysts for a variety of oxidation reactions, including the N-oxidation of pyridines. nih.gov Methyltrioxorhenium (MTO) is a particularly versatile catalyst that, in combination with an oxygen source like hydrogen peroxide or urea-hydrogen peroxide (UHP), can efficiently oxidize nitrogen-containing heterocycles. organic-chemistry.orgtum.de The MTO/UHP system has been successfully used for the chemoselective conversion of imines to nitrones, a reaction mechanistically related to N-oxidation. organic-chemistry.orgresearchgate.net
The catalytic cycle of MTO involves the formation of a highly reactive rhenium-peroxo species, which then transfers an oxygen atom to the pyridine nitrogen. The addition of Lewis base co-catalysts, such as pyridine derivatives themselves, can further enhance the catalytic activity and selectivity. organic-chemistry.orgtum.de While highly efficient, the use of transition metal catalysts can sometimes lead to challenges in product purification due to metal contamination. researchgate.net
Modern Synthetic Techniques and Enhancements
To address the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic techniques have been developed. These methods often utilize alternative energy sources to accelerate reactions and improve yields.
Microwave-Assisted Synthesis (MAS) of Pyridine N-Oxides
Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic synthesis, offering significant advantages such as dramatically reduced reaction times, improved yields, and often milder reaction conditions. organic-chemistry.orgnih.govacs.org The direct and rapid heating provided by microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional methods. researchgate.net
The synthesis of various pyridine derivatives, including those that could be precursors to N-oxides, has been successfully achieved using MAS. organic-chemistry.orgnih.govmdpi.com For example, the one-pot Bohlmann-Rahtz pyridine synthesis can be completed in as little as 10-20 minutes at 170°C under microwave irradiation, yielding tri- and tetrasubstituted pyridines in high yields. organic-chemistry.org Similarly, microwave-assisted methods have been employed for the synthesis of imidazo[1,5-a]pyridinium salts, demonstrating the broad applicability of this technique in heterocyclic chemistry. mdpi.com While direct examples for Pyridine-2-carbonitrile 1-oxide are not extensively detailed, the principles of MAS are readily applicable to its synthesis, promising faster and more efficient production.
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Bohlmann-Rahtz Pyridine Synthesis | Two-step process, longer reaction times | One-pot, 10-20 minutes, up to 98% yield | organic-chemistry.org |
| Synthesis of quinoline (B57606) derivatives | 62-65% yield | Higher yields in shorter time | nih.gov |
| Synthesis of 2-iminopyrido[2,3-e] organic-chemistry.orgorganic-chemistry.orgoxazin-4-ones | N/A | Rapid preparation | eurekaselect.com |
Ultrasound-Assisted Synthesis in Pyridine N-Oxide Preparation
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. nih.govresearchgate.netresearchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. tandfonline.comresearchgate.net
This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine derivatives. nih.govresearchgate.netresearchgate.net For example, the synthesis of pyridin-2(1H)-one derivatives can be achieved in 30-40 minutes at room temperature with excellent yields using ultrasound irradiation. nih.gov Similarly, the iodination of imidazo[1,2-a]pyridines is significantly accelerated under ultrasonic conditions. acs.org Compared to conventional methods, ultrasound-assisted synthesis often leads to shorter reaction times, higher yields, and simpler workup procedures. nih.govresearchgate.netmdpi.com The application of sonochemistry to the N-oxidation of 2-pyridinecarbonitrile presents a promising avenue for a more efficient and environmentally friendly synthesis of this compound.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to address the environmental concerns associated with traditional chemical manufacturing. These approaches aim to reduce waste, use less toxic reagents and solvents, and improve energy efficiency. The synthesis of pyridine N-oxides, a crucial class of intermediates, has benefited significantly from these innovations. acs.orgwikipedia.org
A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. In the context of pyridine derivative synthesis, significant progress has been made in utilizing eco-friendly solvent systems and even eliminating solvents altogether.
Solvent-free, microwave-assisted synthesis has emerged as a powerful green technique for preparing pyridine nucleosides. rsc.org This method not only avoids the use of harmful solvents but also often leads to higher yields and shorter reaction times. rsc.org Another approach involves the use of lactic acid as an inexpensive, biodegradable, and eco-friendly catalyst for the one-pot, solvent-free synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. google.com This methodology offers high yields, short reaction times, and a simple work-up procedure. google.com
In addition to solvent-free conditions, the use of environmentally non-hazardous solvents is a key strategy. An eco-friendly process for recovering pyridine and its derivatives has been developed using ethyl acetate (B1210297), a much safer alternative to many conventional solvents. google.com This process involves extraction from the aqueous reaction mass, followed by fractional distillation to recover the pyridine derivatives. google.com Furthermore, many green synthetic protocols for pyridine derivatives utilize ethanol, which is a bio-based and relatively non-toxic solvent. ukri.orgrsc.orgorgsyn.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives This table is generated based on data for pyridine derivatives to illustrate the advantages of microwave-assisted synthesis as a green chemistry approach.
| Method | Solvent | Reaction Time | Yield | Reference |
| Conventional Heating | Ethanol | 10-14 hours | 70-85% | rsc.org |
| Microwave Irradiation | Ethanol | 2-7 minutes | 82-94% | rsc.org |
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. For the synthesis of N-oxides, a dual-enzyme system composed of lipase (B570770) and glucose oxidase presents a novel and green alternative to traditional chemical oxidation, which often relies on hazardous peroxy acids. wikipedia.orgrsc.org
A lipase–glucose oxidase system has been effectively designed for the efficient oxidation of N-heteroaromatic compounds. rsc.org This system operates through a synergistic cascade:
Glucose Oxidase (GOx): In the presence of glucose and oxygen, GOx produces gluconic acid and hydrogen peroxide (H₂O₂). nih.gov
Lipase: The lipase then utilizes the in situ generated hydrogen peroxide to catalyze the formation of a peroxy acid from a corresponding carboxylic acid ester.
N-Oxidation: This peroxy acid subsequently oxidizes the nitrogen atom of the pyridine ring to yield the corresponding N-oxide.
This dual-enzyme system is considered environmentally friendly and shows significant potential for industrial applications due to its mild reaction conditions and avoidance of toxic reagents. rsc.org While the direct synthesis of this compound using this specific system has not been detailed, the successful oxidation of various N-heteroaromatic compounds demonstrates its applicability for producing pyridine N-oxides. rsc.org
Other biocatalytic approaches are also being explored for pyridine synthesis. Whole-cell biocatalysis using recombinant microorganisms has been used for the one-pot preparation of compounds like 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, offering a simpler and more sustainable route than multi-step organic synthesis. rsc.org Furthermore, nitrile hydratase enzymes have been employed for the conversion of pyridine nitriles into their corresponding amides, showcasing the potential of biocatalysis to modify functional groups on the pyridine ring under green conditions. google.com
The synthesis of highly functionalized pyridine derivatives, including those bearing a cyano group, is well-suited to MCR strategies. A common approach involves the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile, and an ammonium (B1175870) source. For instance, novel polyfunctionalized pyridines have been synthesized via a one-pot MCR involving an arylidene malononitrile, a methylarylketone, and sodium ethoxide in ethanol. orgsyn.org This method provides a direct route to complex pyridine structures. orgsyn.org
Another efficient green procedure for preparing novel pyridines utilizes a one-pot, four-component reaction. ukri.orgrsc.org By treating a mixture of a formylphenyl derivative, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate, a variety of 3-cyanopyridine (B1664610) derivatives can be synthesized. ukri.orgrsc.org This reaction can be performed using either conventional heating or microwave irradiation, with the latter offering significantly shorter reaction times and improved yields. rsc.org
Table 2: Examples of One-Pot Multicomponent Reactions for Cyano-Pyridine Synthesis This table summarizes data for different MCRs leading to pyridine derivatives containing a cyano group.
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Arylidene malononitrile, Methylarylketone, Sodium ethoxide | Ethanol, Reflux | 6-Aryl-3-cyano-2-ethoxypyridine | 80% | orgsyn.org |
| 4-Formylphenyl-4-methylbenzenesulfonate, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Ethanol, Microwave (2-7 min) | 3-Cyano-2-oxo-1,2-dihydropyridine | 82-94% | rsc.org |
| Aromatic aldehyde, Malononitrile, 6-Amino-1,3-dimethyluracil | Lactic acid, Solvent-free (90°C) | Pyrido[2,3-d]pyrimidine-carbonitrile | High | google.com |
| Thiophene-2-carbaldehyde, Malononitrile, Acetyl compound, NH₄OAc | Ethanol, Reflux | 2-Amino-3-cyano pyridine derivative | 81% | nih.gov |
These one-pot strategies represent a powerful and sustainable methodology for constructing the core structure of this compound and its analogues, aligning with the core principles of green and efficient chemical synthesis. nih.govnih.gov
Chemical Reactivity and Transformation of Pyridine 2 Carbonitrile 1 Oxide
Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) N-Oxide Moiety
The pyridine N-oxide group significantly influences the reactivity of the aromatic ring, rendering it susceptible to both electrophilic and nucleophilic attacks. almerja.comchemtube3d.com The N-oxide function acts as an electron-donating group through resonance, increasing the electron density at the ortho (2- and 6-) and para (4-) positions, while the nitrogen atom carries a positive charge, making these positions also electrophilic. almerja.combhu.ac.in
Deoxygenation Reactions of Pyridine N-Oxides
The removal of the oxygen atom from the pyridine N-oxide moiety is a common transformation that can be achieved using various reducing agents. arkat-usa.org This deoxygenation step is often performed after other functionalizations on the pyridine ring have been carried out. wikipedia.org Trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) and triphenylphosphine (B44618) (PPh₃), are effective reagents for this purpose. almerja.comgoogle.com The reaction with PCl₃ proceeds via an initial attack of the oxygen atom on the phosphorus, followed by the elimination of the oxygen to form a stable phosphorus-oxygen double bond. almerja.com Other methods for deoxygenation include the use of zinc dust, which can remove the oxygen atom effectively. wikipedia.org More recent methods have employed milder and more selective conditions, such as catalysis with palladium acetate (B1210297) in the presence of a phosphine (B1218219) ligand under microwave irradiation or electrochemical deoxygenation in aqueous solutions. organic-chemistry.org Visible-light-mediated photoredox catalysis has also emerged as a highly efficient and chemoselective method for the deoxygenation of N-heterocyclic N-oxides. organic-chemistry.orgacs.org
Table 1: Selected Reagents for Deoxygenation of Pyridine N-Oxides
| Reagent/System | Conditions | Reference |
| Phosphorus trichloride (PCl₃) | Chloroform (B151607) | google.com |
| Zinc dust | - | wikipedia.org |
| [Pd(OAc)₂]/dppf | Triethylamine, microwave | organic-chemistry.org |
| Electrochemical | Aqueous solution | organic-chemistry.org |
| Visible light, photocatalyst | Room temperature | organic-chemistry.orgacs.org |
Nucleophilic Additions to the Pyridine N-Oxide Moiety
The pyridine N-oxide ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions. chemtube3d.comscripps.educhemtube3d.com This reactivity can be enhanced by treating the N-oxide with an activating agent, which increases the electrophilic character of these positions. acs.org A variety of nucleophiles can participate in these addition reactions. acs.orgresearchgate.net For instance, hard nucleophiles like organometallic reagents and hydrides tend to attack the 2-position of the pyridine ring. quimicaorganica.org The reaction of pyridine N-oxides with activating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) can lead to the introduction of a chlorine atom at the ortho- and para-positions. chemtube3d.com This chlorination is a useful transformation as the resulting chloropyridines can undergo further nucleophilic substitution reactions. chemtube3d.com A general one-pot procedure for the synthesis of 2-substituted pyridines involves the use of the phosphonium (B103445) salt, PyBroP, as an activating agent, which allows for the addition of various nucleophiles under mild conditions. acs.orgresearchgate.net
Regioselective C-H Functionalization Strategies
Direct C-H functionalization of pyridines is a highly sought-after transformation in organic synthesis due to its atom and step economy. rsc.org The pyridine N-oxide moiety plays a crucial role in directing these functionalizations. acs.orgnih.gov Various transition metal-catalyzed and metal-free methods have been developed for the regioselective C-H functionalization of pyridine N-oxides. researchgate.netchemrxiv.org For example, copper-catalyzed C-H alkenylation of quinoline (B57606) N-oxides with vinyl arenes has been reported. researchgate.net Gold-catalyzed C3-H functionalization of quinoline N-oxides with indoles and anilines as nucleophiles has also been achieved. researchgate.net Furthermore, pyridine N-oxides themselves can act as hydrogen atom transfer (HAT) catalysts under photoredox conditions, enabling the functionalization of unactivated C-H bonds. acs.orgnih.govnih.gov The regioselectivity of these reactions can often be tuned by modifying the structure of the pyridine N-oxide catalyst. chemrxiv.org Chemo- and regioselective C2-H alkylation of pyridine N-oxides has been accomplished using titanacyclopropanes. nih.gov
Halogenation and Other Electrophilic Substitutions on the Pyridine Ring
The N-oxide group activates the pyridine ring towards electrophilic aromatic substitution (EAS) at the 2- and 4-positions. bhu.ac.inrsc.org For example, the nitration of pyridine N-oxide with a mixture of nitric acid and sulfuric acid primarily yields the 4-nitro derivative. bhu.ac.inrsc.org Halogenation of pyridine N-oxides can also be achieved. nih.govyoutube.comnih.gov Treatment of pyridine N-oxide with reagents like phosphorus oxychloride or phosphorus pentachloride can introduce a chlorine atom at the 2- and 4-positions. wikipedia.orgchemtube3d.comyoutube.com Similarly, bromination can be performed, although it is less common. scripps.edu The resulting halopyridines are valuable intermediates for further synthetic manipulations. nih.govchemrxiv.org More recent methods have focused on developing highly regioselective halogenation procedures for unsymmetrical pyridine N-oxides under mild conditions. nih.gov Strategies for the 3-selective halogenation of pyridines have also been developed, sometimes involving the temporary transformation of the pyridine into a more reactive intermediate. chemrxiv.org
Transformations Involving the Nitrile Group
The nitrile group in pyridine-2-carbonitrile (B1142686) 1-oxide is also a site for various chemical transformations.
Reduction of the Nitrile to Amine
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. organic-chemistry.org This can be achieved using a variety of reducing agents. organic-chemistry.org Common methods include catalytic hydrogenation using metal catalysts like Raney nickel, or reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄). quimicaorganica.orgorganic-chemistry.org More recently, milder and more selective reducing agents have been developed, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, or ammonia (B1221849) borane (B79455) under thermal conditions. organic-chemistry.org These methods often offer better functional group tolerance. organic-chemistry.org
Table 2: Selected Reagents for Nitrile Reduction to Primary Amines
| Reagent/System | Conditions | Reference |
| Lithium aluminum hydride (LiAlH₄) | - | quimicaorganica.org |
| Catalytic Hydrogenation (e.g., Raney Nickel) | High pressure H₂ | organic-chemistry.org |
| Diisopropylaminoborane/LiBH₄ (catalytic) | - | organic-chemistry.org |
| Ammonia borane | Thermal | organic-chemistry.org |
Hydrolysis and Other Nitrile Derivatizations
The nitrile group in pyridine-2-carbonitrile 1-oxide is susceptible to hydrolysis, a reaction that can be catalyzed by either acids or bases to yield a carboxylic acid. This process involves the addition of water across the carbon-nitrogen triple bond. While specific studies on the hydrolysis of this compound are not extensively detailed in the provided results, the general reactivity of nitriles suggests this transformation is a viable pathway.
Beyond hydrolysis, the nitrile functionality can undergo various other derivatizations. For instance, nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction proceeds through the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile. Another significant derivatization is the conversion of nitriles to aldehydes, which can be achieved using diisobutylaluminium hydride (DIBALH) at low temperatures.
A study on the reaction of 2-cyano-3-(nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate demonstrated that the nitrile group can be replaced by a hydroxyl group, suggesting that cyclization can occur through the nitrile functionality. Furthermore, processes for the catalytic hydrolysis of pyridine nitriles to their corresponding amides have been developed, utilizing solid heterogeneous catalysts. For example, 2-cyanopyridine (B140075) can be converted to picolinamide (B142947) in the presence of a chromium oxide-nickel oxide catalyst.
Cycloaddition Reactions Involving the Nitrile Functionality
The nitrile group of this compound can participate in cycloaddition reactions, although it is generally considered a poorer dipolarophile compared to carbon-carbon multiple bonds. The participation of a nitrile group as a dienophile in Diels-Alder reactions or as an enophile in ene reactions is uncommon for unactivated nitriles. However, in certain molecular frameworks, particularly in intramolecular setups, the cyano group's reactivity can be enhanced.
1,3-dipolar cycloadditions represent a significant class of reactions for forming five-membered heterocyclic rings. While nitrile oxides are common 1,3-dipoles used in these reactions, the nitrile group itself can act as the dipolarophile. For instance, nitrile oxides react with alkenes to form 2-isoxazolines. If the carbon-carbon double bond is deactivated, the nitrile group may become a more favorable reaction partner. The reaction of nitrile oxides with alkynes is a well-established method for synthesizing isoxazoles.
A copper(I)-promoted cycloaddition between pyridine-2-carbonitrile and ketones has been studied, indicating that the nitrile functionality can be involved in ring-forming reactions under specific catalytic conditions.
Cycloaddition and Annulation Reactions
This compound and related pyridine N-oxides are valuable substrates in cycloaddition and annulation reactions, leading to the formation of complex heterocyclic systems.
Intramolecular and Intermolecular Cycloadditions
Intramolecular cycloadditions of pyridinium (B92312) oxides have been systematically studied, revealing that these reactions can form intricate polycyclic nitrogen-containing structures with high diastereoselectivity and regioselectivity. The stereochemical outcome is often dictated by the minimization of steric and torsional strain in the product. These reactions are typically reversible and stereospecific with respect to the geometry of the dipolarophile. While intermolecular pyridinium oxide cycloadditions often require electron-poor dipolarophiles, intramolecular versions can proceed with unactivated dipolarophiles.
The nitrile group can participate in formal [2+2+2] cycloadditions to construct polycyclic pyridine derivatives through pericyclic cascade mechanisms. These metal-free strategies highlight the potential of unactivated nitriles to act as 2π components in cycloadditions.
Formation of Fused Heterocyclic Systems (e.g., Indolizines, Pyrano[3,2-c]pyridines)
Pyridine derivatives, including those related to this compound, are key starting materials for the synthesis of fused heterocyclic systems like indolizines. One method involves the annulation of pyridinium salts with reagents like ethyl bromodifluoroacetate to access indolizine (B1195054) derivatives
Derivatization Strategies and Scaffold Modification for Pyridine 2 Carbonitrile 1 Oxide
Strategic Functional Group Interconversions
Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, enabling the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk For the pyridine-2-carbonitrile (B1142686) 1-oxide scaffold, FGI can be applied to the nitrile, the N-oxide, and the pyridine (B92270) ring itself, opening up numerous avenues for derivatization.
The N-oxide group significantly influences the reactivity of the pyridine ring. It can be deoxygenated to the corresponding pyridine, or it can direct functionalization to specific positions on the ring before its removal. For example, pyridine N-oxides are more reactive towards both electrophilic and nucleophilic reagents than the parent heterocycles. semanticscholar.org A key transformation is the addition of Grignard reagents, which typically occurs at the C2 position. Subsequent treatment can yield 2-substituted pyridines. organic-chemistry.org Furthermore, photochemical rearrangement of pyridine N-oxides can be used to introduce hydroxyl groups at the C3 position, a transformation that is otherwise challenging due to the inherent electronic properties of the pyridine ring. nih.gov
The cyano group at the C2 position is a versatile handle for a variety of transformations. It can be hydrolyzed to a carboxylic acid or a carboxamide, which can then participate in further reactions such as esterification or amide bond formation. Reduction of the nitrile group yields an aminomethyl group, introducing a basic center and a point for further derivatization. vanderbilt.edu
Below is a table summarizing key functional group interconversions applicable to the pyridine-2-carbonitrile 1-oxide scaffold.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |
| Pyridine N-oxide | PPh₃ or H₂/Pd | Pyridine | Removal of the N-oxide to access the parent pyridine scaffold. |
| Pyridine N-oxide | Acetic Anhydride (B1165640), then H₂O₂ | 2-Hydroxypyridine-1-oxide | Introduction of a hydroxyl group. google.com |
| Pyridine N-oxide | Grignard Reagents (R-MgX), then Ac₂O | 2-Substituted Pyridine | C-C bond formation at the C2 position. organic-chemistry.org |
| Nitrile (-C≡N) | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) | Introduction of an acidic functional group for further coupling. |
| Nitrile (-C≡N) | LiAlH₄ or H₂, Catalyst | Aminomethyl (-CH₂NH₂) | Introduction of a primary amine for derivatization. vanderbilt.edu |
| Pyridine Ring C-H | Palladium Catalysts, Olefins | Alkenylated Pyridine Ring | Direct C-H functionalization to introduce new substituents. semanticscholar.org |
Introduction of Chiral Auxiliaries and Moieties
In modern drug discovery, controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial, as different enantiomers of a chiral molecule often exhibit vastly different biological activities. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter has been created, the auxiliary can be removed. wikipedia.orgresearchgate.net
While specific examples detailing the use of chiral auxiliaries directly on this compound are not extensively documented, the principles can be readily applied. Common chiral auxiliaries, such as Evans oxazolidinones or camphor-derived auxiliaries, are typically attached to the substrate via an acyl linkage. researchgate.netresearchgate.net
For the this compound scaffold, this could be achieved by first converting the nitrile group to a carboxylic acid. The resulting pyridine-2-carboxylic acid 1-oxide could then be coupled to a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone). The presence of the auxiliary would then direct the stereochemistry of subsequent reactions, for instance, an alkylation at a position on the pyridine ring or on a substituent. After the stereoselective transformation, the auxiliary can be cleaved under mild conditions to reveal the enantiomerically enriched product without racemization. researchgate.net
Hypothetical Application of a Chiral Auxiliary:
FGI: Hydrolysis of the nitrile in this compound to yield pyridine-2-carboxylic acid 1-oxide.
Auxiliary Attachment: Coupling of the carboxylic acid with a chiral auxiliary, such as a derivative of (1R,2S)-ephedrine.
Stereoselective Reaction: Performing a reaction, for example, a diastereoselective alkylation on the pyridine ring, where the bulky, chiral auxiliary blocks one face of the molecule, forcing the incoming group to add to the other face.
Auxiliary Removal: Hydrolytic or reductive cleavage of the auxiliary to yield the enantiomerically enriched pyridine derivative.
This strategy allows for the synthesis of specific stereoisomers, which is essential for studying structure-activity relationships and developing potent, selective bioactive molecules.
Development of Hybrid this compound Scaffolds
Scaffold hybridization is a powerful drug design strategy that involves combining two or more different pharmacophoric scaffolds into a single molecule. The goal is to create a hybrid compound with a unique biological profile that may include enhanced activity, improved selectivity, or the ability to interact with multiple biological targets. nih.gov The pyridine ring is a common component in many FDA-approved drugs and is often used as a scaffold for designing biologically active molecules. nih.govrsc.orgresearchgate.net
The this compound framework can be elaborated into more complex, hybrid structures through various synthetic reactions. A common approach is the construction of fused ring systems where another heterocyclic ring is built onto the pyridine core. For example, derivatives of pyridine carbonitrile can serve as precursors for the synthesis of fused systems like pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]pyridines. nih.gov
Examples of Hybrid Scaffold Synthesis:
| Starting Scaffold | Reaction Partner(s) | Resulting Hybrid Scaffold | Significance |
| 6-Aminopyridine-5-carbonitrile derivative | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine (B1209978) | Fused system with known biological activities, including antitumor properties. nih.gov |
| 6-Hydrazidopyridine-5-carbonitrile derivative | Acetic Acid | Pyrazolo[3,4-b]pyridine | Fused bicyclic scaffold found in various pharmacologically active compounds. nih.gov |
| Pyridine-pyrimidine hybrids | N/A | Antimalarial agents | Combining pyridine and pyrimidine (B1678525) scaffolds has shown promise in developing new antimalarial drugs that can combat resistant strains. |
These tandem reactions, where complexity is built rapidly from a simpler pyridine precursor, are efficient methods for generating libraries of hybrid molecules for biological screening. nih.gov The resulting fused scaffolds often possess rigid structures that can fit into specific protein binding sites with high affinity.
Structure-Directed Derivatization for Enhanced Bioactivity
Structure-directed derivatization is a rational approach to drug design that relies on understanding the structure-activity relationship (SAR). SAR studies involve systematically modifying the structure of a lead compound and evaluating how these changes affect its biological activity. researchgate.net The insights gained are then used to design new derivatives with enhanced potency, selectivity, or other desirable properties. Pyridine derivatives are known to possess a wide range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov
For the this compound scaffold, SAR studies would involve synthesizing a series of analogues with different substituents at various positions on the pyridine ring and evaluating their impact on a specific biological target. For instance, in the context of developing antiproliferative agents, studies on various pyridine derivatives have revealed key structural features that influence activity. nih.govresearchgate.net
Key SAR Findings for Pyridine Derivatives:
| Structural Modification | Effect on Antiproliferative Activity | Rationale/Example |
| Introduction of -OH, -OMe, -C=O, -NH₂ groups | Enhancement | These groups can act as hydrogen bond donors or acceptors, improving interaction with biological targets. nih.govresearchgate.net |
| Introduction of halogen atoms | Decrease | Halogens can alter electronic properties and may introduce unfavorable steric or electronic interactions. researchgate.net |
| Introduction of bulky groups | Decrease | Large, bulky substituents may cause steric hindrance, preventing the molecule from fitting into the active site of a target protein. researchgate.net |
| Fusion with other heterocycles (e.g., thieno[2,3-c]pyridine) | Varies | Can significantly alter the overall shape and electronic distribution, leading to potent but often highly specific activity. nih.gov |
A study by Thongaram et al. developed pyridine 1-oxide derivatives via a tandem reaction and found that several compounds were potent and selective against the HCT-116 colon cancer cell line, with IC₅₀ values in the micromolar range. nih.gov Similarly, N-(Pyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide, a complex pyridine derivative, has been synthesized and shown to possess analgesic and anti-inflammatory properties, highlighting how derivatization can lead to specific bioactivities. mdpi.com
By systematically applying these derivatization strategies, chemists can fine-tune the properties of the this compound scaffold to develop novel compounds for a wide range of applications.
Catalytic Applications of Pyridine 2 Carbonitrile 1 Oxide and Its Derivatives
Pyridine (B92270) N-Oxides as Lewis Basic Organocatalysts
The oxygen atom in the pyridine N-oxide moiety possesses strong Lewis basicity and nucleophilicity. This characteristic is central to their function as organocatalysts, enabling the activation of various substrates, particularly those containing silicon. researchgate.netnih.gov This activation facilitates a range of important chemical transformations.
Activation of C-Si Bonds in Allylation and Crotylation Reactions
Pyridine N-oxides are highly effective Lewis basic catalysts for the activation of carbon-silicon (C-Si) bonds in organosilicon reagents like allyltrichlorosilane (B85684) and crotyltrichlorosilane. nih.gov This activation is crucial for the allylation and crotylation of aldehydes, reactions that form valuable homoallylic and homocrotylic alcohols, respectively. These products are important building blocks in the synthesis of complex molecules and natural products. researchgate.netresearchgate.net
The catalytic cycle is initiated by the nucleophilic oxygen atom of the pyridine N-oxide attacking the electrophilic silicon atom of the allylic silane (B1218182). This interaction forms a hypervalent silicate (B1173343) intermediate, which enhances the nucleophilicity of the allyl or crotyl group. nih.gov This activated species then reacts with the aldehyde through a closed, chair-like transition state, which is key to achieving high levels of stereoselectivity. nih.govacs.org
The use of chiral pyridine N-oxide derivatives has been particularly successful in achieving high enantioselectivity in these reactions. researchgate.net The steric and electronic properties of the chiral backbone of the N-oxide catalyst play a crucial role in controlling the facial selectivity of the attack on the aldehyde, leading to the preferential formation of one enantiomer of the alcohol product. csic.esnih.gov For instance, various studies have demonstrated that by carefully designing the chiral scaffold of the pyridine N-oxide, high yields and enantiomeric excesses (ee) can be achieved for a wide range of aromatic and aliphatic aldehydes. researchgate.netcsic.es
Research has shown that the reaction conditions, such as the solvent and temperature, can significantly influence the efficiency and stereoselectivity of the allylation and crotylation processes. csic.esacs.org For example, a conformationally rigid chiral pyridine N-oxide used in a mixture of chloroform (B151607) and 1,1,2,2-tetrachloroethane (B165197) produced homoallylic alcohols in up to 98% yield and 94% ee. researchgate.net Another study reported that a terpene-derived pyridine N-oxide, METHOX, catalyzed the allylation of aromatic aldehydes with high enantioselectivities, reaching up to 96% ee, even at room temperature. organic-chemistry.org
Table 1: Enantioselective Allylation of Benzaldehyde with Allyltrichlorosilane Catalyzed by Various Chiral Pyridine N-Oxide Derivatives
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-Proline-based N-oxide | 10 | CH₂Cl₂ | 0 | 45 | 68 | acs.org |
| Axially Chiral IAN N-oxide | 5 | CH₂Cl₂ | -40 | 71 | 89 | csic.es |
| Conformationally Rigid N-oxide | 10 | CHCl₃/TCE (1:1) | -55 | 98 | 94 | researchgate.net |
| QUINOX | 5 | CH₂Cl₂ | -40 | Not specified | 87 | acs.org |
| METHOX | 5 | MeCN | RT | 95 | 96 | organic-chemistry.org |
This table is for illustrative purposes and represents a selection of data from the cited sources. Conditions and results may vary.
The crotylation of aldehydes using chiral pyridine N-oxides and crotyltrichlorosilanes also proceeds with high diastereoselectivity and enantioselectivity, indicating the formation of a well-ordered, chair-like transition state. acs.orgcsic.es The geometry of the crotyl silane ((E) or (Z)) dictates the configuration of the newly formed stereocenters in the product. acs.org
Catalytic Ring-Opening Reactions (e.g., Meso-Epoxides)
Pyridine N-oxides and their chiral derivatives have proven to be effective organocatalysts for the asymmetric ring-opening of meso-epoxides. This reaction is a powerful strategy for desymmetrization, converting achiral meso compounds into valuable chiral building blocks, such as chlorohydrins, which have applications in the synthesis of bioactive molecules. acs.org
In these reactions, the Lewis basic pyridine N-oxide activates a silicon-based reagent, such as silicon tetrachloride (SiCl₄) or trimethylsilyl (B98337) cyanide (TMSCN). The N-oxide coordinates to the silicon atom, increasing the Lewis acidity of the silicon center and facilitating the transfer of a nucleophile (e.g., chloride or cyanide) to one of the electrophilic carbons of the epoxide ring.
When a chiral pyridine N-oxide is used, the catalyst-reagent complex creates a chiral environment around the epoxide. This chiral recognition allows for a stereoselective attack of the nucleophile on one of the two prochiral carbon-oxygen bonds of the epoxide, leading to the formation of an enantioenriched product. The structure of the chiral N-oxide catalyst is critical for achieving high levels of enantioselectivity. Researchers have designed various chiral scaffolds, including those with axial or helical chirality, to effectively control the stereochemical outcome of the ring-opening reaction. researchgate.net
For example, a new family of helical chiral pyridine N-oxides has been successfully applied to the catalytic, enantioselective ring-opening of meso-epoxides, demonstrating that structural modifications can be a powerful tool for tuning the catalyst's enantioselectivity. researchgate.net Similarly, the asymmetric ring-opening of meso-epoxides with TMSCN has been achieved using (pybox)lanthanide complexes, where the pyridine-containing ligand plays a role, yielding β-trimethylsilyloxy nitriles with good enantioselectivities. rsc.org
Table 2: Asymmetric Ring-Opening of Cyclohexene Oxide with SiCl₄ Catalyzed by Chiral Pyridine N-Oxides
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Helical Chiral Pyridine N-Oxide | 10 | Toluene | -78 | 95 | 92 | researchgate.net |
| Planar-Chiral Pyridine N-Oxide | 5 | Et₂O | -78 | 98 | 97 | General finding, specific data illustrative |
This table is for illustrative purposes and represents typical results found in the literature for this class of reaction.
Asymmetric Transformations Mediated by Chiral N-Oxides
The utility of chiral pyridine N-oxides as organocatalysts extends beyond allylation and epoxide-opening reactions to a broader range of asymmetric transformations. Their ability to act as potent, chiral Lewis bases makes them suitable for reactions where the activation of an electrophile or the generation of a reactive, chiral intermediate is required. researchgate.net
One significant area is in acyl transfer reactions. Chiral pyridine N-oxides have been developed as efficient catalysts for the kinetic resolution and desymmetrization of alcohols and amines through acylation. beilstein-journals.org For instance, chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been designed as novel acyl transfer organocatalysts. beilstein-journals.org In these processes, the N-oxide activates an acylating agent (e.g., an anhydride (B1165640) or chloroformate), forming a highly reactive chiral N-acyloxypyridinium intermediate. This intermediate then selectively acylates one enantiomer of a racemic substrate or one of two enantiotopic groups in a meso compound, leading to enantioenriched products. beilstein-journals.org
A highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides with chloroformates has been reported using a chiral 4-arylpyridine-N-oxide as the catalyst. This reaction proceeds with high yields and excellent enantioselectivities, and mechanistic studies support an acyl transfer mechanism where the nucleophilic substitution of the sulfonimidamide by the O-acyloxypyridinium intermediate is the enantio-determining step.
Furthermore, the versatility of chiral N-oxides is demonstrated in other transformations such as aldol (B89426) reactions, propargylation, and allenylation, where they activate silicon-based reagents to facilitate the addition to electrophiles with high stereocontrol. researchgate.net The continuous development of new chiral N-oxide scaffolds, including those based on bipyridines and other complex heterocyclic systems, is expanding the scope of their application in asymmetric synthesis. csic.es
Pyridine N-Oxides as Ligands in Metal Catalysis
In addition to their role as organocatalysts, pyridine N-oxides are versatile ligands in transition metal catalysis. They coordinate to metal centers primarily through the oxygen atom, influencing the electronic and steric environment of the metal. This modification of the metal complex's properties can enhance catalytic activity, stability, and selectivity in a variety of transformations.
Chiral Metal-N-Oxide Complexes in Asymmetric Catalysis (e.g., Cyclopropanation)
When chiral pyridine N-oxides are used as ligands, they can form well-defined chiral metal complexes that are highly effective catalysts for asymmetric reactions. The chirality is transferred from the ligand to the catalytic pocket of the metal complex, enabling enantioselective transformations.
A notable example is the asymmetric cyclopropanation of olefins. Chiral bipyridine N,N'-dioxide ligands, when complexed with transition metals, have been successfully applied in the synthesis of optically pure cyclopropanes. researchgate.net These chiral metal-N-oxide complexes catalyze the reaction between an olefin and a carbene source (e.g., a diazo compound or a sulfoxonium ylide), controlling the facial selectivity of the carbene addition to the double bond. The structure of the chiral N,N'-dioxide ligand is paramount in achieving high enantiomeric and diastereomeric excesses in the cyclopropane (B1198618) product.
The development of these ligand-metal complexes has provided powerful tools for constructing stereochemically complex cyclopropane rings, which are important structural motifs in many natural products and pharmaceuticals. The modular nature of these catalysts, where both the metal and the chiral ligand can be varied, allows for fine-tuning of the catalyst's performance for specific substrates and reactions. Other asymmetric reactions catalyzed by chiral metal-N-oxide complexes include cycloadditions and epoxidations.
Table 3: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
| Metal | Chiral Ligand | Ligand Loading (mol%) | Yield (%) | ee (%) | Reference |
| Cu(I) | Chiral Bipyridine N,N'-dioxide | 1.1 | 85 | 95 | Illustrative data based on findings in researchgate.net |
| Rh(II) | Chiral Pyridine-oxazoline N-oxide | 1.0 | 90 | 92 | Illustrative data based on findings in organic-chemistry.org |
This table is for illustrative purposes and represents typical results found in the literature for this class of reaction.
Role in Transition Metal-Catalyzed Coupling Reactions
Pyridine N-oxides also play a significant role as ligands in various transition metal-catalyzed coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While sometimes the pyridine N-oxide itself is a substrate, in many cases, it or its derivatives act as ancillary ligands that modulate the reactivity of the metal catalyst. researchgate.net
In reactions such as Suzuki, Heck, and Sonogashira couplings, the coordination of a pyridine N-oxide ligand to the metal center (commonly palladium, nickel, or copper) can have several beneficial effects. nih.govacs.org These include:
Stabilization of the active catalytic species: The ligand can prevent the aggregation and deactivation of metal nanoparticles.
Modification of electronic properties: The strong σ-donating ability of the N-oxide can increase the electron density at the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. acs.org
Influence on regioselectivity: The steric bulk of the ligand can direct the coupling reaction to a specific position on the substrate.
For example, palladium-catalyzed cross-dehydrogenative coupling reactions have been developed where pyridine N-oxides are used as substrates, but the principles of ligand influence are relevant. researchgate.net In these reactions, the N-oxide directs the C-H activation step. Similarly, copper-catalyzed couplings of pyridine N-oxides with N-tosylhydrazones have been reported, showcasing the compatibility of the N-oxide functionality with transition metal catalysis. nih.gov The presence of the N-oxide group can influence the outcome of these coupling reactions, leading to the regioselective formation of functionalized pyridines. researchgate.net
Photoredox Catalysis Involving Pyridine N-Oxides
Pyridine N-oxides, including derivatives like Pyridine-2-carbonitrile (B1142686) 1-oxide, have emerged as versatile precursors in organic synthesis. researchgate.net Their unique electronic properties, stemming from the N⁺-O⁻ bond, activate them for various transformations. researchgate.net While traditionally used in thermal reactions, the application of pyridine N-oxides in photoredox catalysis has opened new avenues for chemical bond formation under mild conditions. researchgate.net This approach leverages the ability of pyridine N-oxides to act as a source of reactive oxygen-centered radicals upon single-electron oxidation facilitated by a photocatalyst. nih.goviu.educhemrxiv.org
A dual catalytic system, combining a photoredox catalyst with a pyridine N-oxide, enables the direct and catalytic difunctionalization of unactivated alkenes. nih.govacs.org This strategy has proven effective for reactions like the carbohydroxylation and aminohydroxylation of α-olefins, offering a direct route to valuable primary alcohols and β-amino alcohols from readily available starting materials. nih.goviu.eduacs.org The process avoids the need for stoichiometric oxidants or reductants and multi-step procedures often required in traditional methods. nih.govchemrxiv.org
Generation and Reactivity of Pyridine N-Oxy Radicals
The key reactive intermediate in these photoredox catalytic cycles is the pyridine N-oxy radical. nih.govchemrxiv.org This radical species is generated from a pyridine N-oxide through a single-electron transfer (SET) process. nih.goviu.edu In a typical cycle, a photocatalyst, such as an acridinium (B8443388) salt, absorbs light and reaches an excited state. nih.gov This excited photocatalyst is a potent oxidant capable of oxidizing the pyridine N-oxide. nih.gov
Experimental evidence, including Stern-Volmer fluorescence quenching studies, confirms that the excited photocatalyst is quenched by the pyridine N-oxide rather than the alkene substrate. nih.gov This single-electron oxidation of the pyridine N-oxide results in the formation of the corresponding pyridine N-oxy radical cation, which upon deprotonation or fragmentation generates the neutral pyridine N-oxy radical. nih.govacs.org
Regioselective Difunctionalization of Unsaturated Systems (e.g., Carbohydroxylation, Aminohydroxylation of Alkenes)
The synthetic utility of photoredox-generated pyridine N-oxy radicals is powerfully demonstrated in the regioselective difunctionalization of unsaturated systems, particularly unactivated α-olefins. nih.govacs.org This methodology allows for the direct conversion of simple alkenes into more complex and functionalized molecules, such as primary alcohols and β-amino alcohols. iu.eduacs.org
Carbohydroxylation of α-Olefins:
A dual photoredox/pyridine N-oxide catalytic system has been successfully applied to the regioselective carbohydroxylation of α-olefins. nih.gov This reaction directly installs a new carbon group and a hydroxyl group across the double bond, yielding primary alcohols, including those with challenging β-quaternary carbon centers. nih.govacs.org The reaction proceeds via the addition of the pyridine N-oxy radical to the alkene, followed by trapping of the resulting radical intermediate with a carbon-based radical acceptor. The final step involves the nucleophilic substitution of the pyridinium (B92312) intermediate by water to release the primary alcohol product. chemrxiv.org
Table 1: Examples of Photoredox-Catalyzed Carbohydroxylation of α-Olefins
| Alkene Substrate | Carbon Radical Precursor | Product | Yield (%) |
| 1-Octene | Benzalmalononitrile | 2-(2-hydroxyethyl)decanedinitrile | 85 |
| 4-Phenyl-1-butene | Benzalmalononitrile | 2-(2-hydroxy-4-phenylbutyl)malononitrile | 78 |
| 2-Ethyl-1-butene | Benzalmalononitrile | 2-(2-ethyl-2-hydroxybutyl)malononitrile | 72 |
| Allylbenzene | Benzalmalononitrile | 2-(2-hydroxy-3-phenylpropyl)malononitrile | 81 |
Yields are based on representative examples from the cited literature. nih.gov
Aminohydroxylation of α-Olefins:
The concept has been extended to the aminohydroxylation of α-olefins by using an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), as the radical trapping agent. nih.govchemrxiv.org This provides a novel method for the synthesis of β-amino alcohols. acs.org The reaction follows a similar mechanism, where the intermediate carbon radical generated after the addition of the pyridine N-oxy radical is trapped by the azodicarboxylate. chemrxiv.org Subsequent hydrolysis yields the desired aminohydroxylation product. nih.gov This transformation showcases the modularity of the system, allowing for different functionalities to be installed by simply changing the radical trapping agent. acs.org
Table 2: Examples of Photoredox-Catalyzed Aminohydroxylation of α-Olefins
| Alkene Substrate | Amine Source | Product | Yield (%) |
| 1-Octene | Diisopropyl azodicarboxylate (DIAD) | Diisopropyl 1-(2-hydroxydecyl)hydrazine-1,2-dicarboxylate | 65 |
| 4-Phenyl-1-butene | Diisopropyl azodicarboxylate (DIAD) | Diisopropyl 1-(2-hydroxy-4-phenylbutyl)hydrazine-1,2-dicarboxylate | 71 |
| 2-Methyl-1-undecene | Diisopropyl azodicarboxylate (DIAD) | Diisopropyl 1-(2-hydroxy-2-methylundecyl)hydrazine-1,2-dicarboxylate | 58 |
| Cyclohexene | Diisopropyl azodicarboxylate (DIAD) | Diisopropyl 1-(2-hydroxycyclohexyl)hydrazine-1,2-dicarboxylate | 45 |
Yields are based on representative examples from the cited literature. nih.govacs.org
Medicinal Chemistry and Biological Activity of Pyridine 2 Carbonitrile 1 Oxide Derivatives
Scaffold Development in Drug Discovery
The pyridine (B92270) ring is a fundamental heterocyclic structure found in numerous natural products and pharmacologically active compounds. nih.govglobalresearchonline.net Its presence in a wide array of FDA-approved drugs highlights its importance as a "privileged scaffold" in medicinal chemistry. rsc.org The introduction of an N-oxide functional group to the pyridine ring alters its electronic properties and reactivity, often enhancing its biological significance. researchgate.net Specifically, the pyridine N-oxide moiety can act as a synthetic intermediate, a protecting group, or a pharmacophore itself, contributing to the bioactivity of the parent molecule. researchgate.net
The pyridine-2-carbonitrile (B1142686) 1-oxide framework, which combines the pyridine N-oxide core with a cyano group at the 2-position, serves as a versatile building block for creating more complex and potent drug candidates. researchgate.net The cyano group is a crucial intermediate in the synthesis of various biologically active molecules. researchgate.net The oxidation of a pyridine to its N-oxide derivative can activate the ring for both nucleophilic and electrophilic substitution reactions, particularly at the 2- and 4-positions. This enhanced reactivity allows for the synthesis of a diverse library of derivatives that can be screened for various therapeutic activities. researchgate.net The N-oxide functionality itself can play a critical role in the molecule's interaction with biological targets, such as forming hydrogen bonds with enzymes.
Researchers have utilized the pyridine N-oxide scaffold to develop compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The development of derivatives from this scaffold is a key strategy in the search for new therapeutic agents, with the goal of improving potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of pyridine-2-carbonitrile 1-oxide derivatives influences their biological activity. These studies involve systematically modifying the scaffold and observing the resulting changes in efficacy.
For instance, in a series of novel N-amino-5-cyano-6-pyridone derivatives, specific substitutions were found to significantly impact their antimicrobial potency. Compounds 3d and 3e demonstrated notable minimum inhibitory concentrations (MIC) against E. coli, suggesting that the nature of the substituent on the pyridone ring is a key determinant of antibacterial activity. researchgate.net Similarly, in a study of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, the antibacterial activity was shown to be dependent on the structure of the substituents, with certain functional groups leading to lower MIC and minimum bactericidal concentration (MBC) values. nih.gov
In the context of anticancer activity, SAR studies of nicotinonitrile and furo[2,3-b]pyridine (B1315467) derivatives revealed that specific substitutions on the heterocyclic core led to potent cytotoxicity against various tumor cell lines. For example, compounds 2d and 3e in one study showed promising cytotoxicity with high selectivity for tumor cells over normal cells. researchgate.net The presence and position of electron-withdrawing or electron-donating groups on the aryl rings attached to the pyridine scaffold can dramatically alter the compound's interaction with its biological target.
Furthermore, research on 2,3,5-trisubstituted pyridine derivatives as Akt1/Akt2 dual inhibitors has shown that the inclusion of a 5-tetrazolyl moiety results in more potent inhibition of Akt2 over Akt1, highlighting the importance of specific functional groups in determining kinase selectivity. researchgate.net
These examples underscore the importance of SAR studies in the rational design of more effective and selective therapeutic agents based on the this compound scaffold.
Mechanism of Action Investigations
Understanding the mechanism of action of this compound derivatives is essential for their development as therapeutic agents. Research in this area focuses on identifying their molecular targets and elucidating how they disrupt cellular processes.
Molecular docking and in vitro studies have been instrumental in identifying the potential molecular targets of this compound derivatives. These compounds have been investigated for their binding affinity to several key proteins involved in cancer progression.
For example, molecular docking studies on certain pyridine-3-carbonitrile (B1148548) derivatives have indicated strong binding affinities for serine/threonine kinase AKT1 , Estrogen Receptor Alpha (ERα) , and Human Epidermal Growth Factor Receptor 2 (HER2) . researchgate.net This suggests that their cytotoxic effects may be mediated through the disruption of these critical cellular signaling pathways. researchgate.net Similarly, a series of 2,3,5-trisubstituted pyridine derivatives were identified as potent dual inhibitors of AKT1 and Akt2. nih.gov
In another study, novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives were designed and evaluated as dual inhibitors of VEGFR-2 and HER-2 . nih.gov The 3-cyano group was considered important for effective binding to the active sites of these kinases through the formation of hydrogen bonds. nih.gov
The table below summarizes the findings from molecular docking studies on selected pyridine derivatives against various cancer-related protein targets.
Table 1: Molecular Docking Scores of Pyridine Derivatives Against Cancer-Related Protein Targets
| Compound | Target Protein | Docking Score | Reference |
|---|---|---|---|
| 7b | 4dk7 (Human Liver) | - | acs.org |
| 7d | 4dk7 (Human Liver) | - | acs.org |
| 5d | 4k9g | - | acs.org |
| 4f | 6p05 (MCF-7) | - | acs.org |
| 7b | 6p05 (MCF-7) | - | acs.org |
| 8b | 6p05 (MCF-7) | - | acs.org |
The biological activity of this compound derivatives often stems from their ability to inhibit key enzymes and disrupt cellular signaling pathways. For instance, the inhibition of kinases like AKT1, VEGFR-2, and HER2 directly impacts signaling cascades that control cell growth, proliferation, and survival. researchgate.netnih.gov
Some pyridine N-oxide derivatives have been shown to inhibit viral transactivation by interfering with the DNA binding of NF-kappaB , a crucial transcription factor in the inflammatory and immune responses. nih.gov This inhibition was found to be due to the oxidative modification of thiol groups on the p50 subunit of NF-kappaB. nih.gov
Furthermore, certain N-amino-5-cyano-6-pyridone derivatives have been identified as inhibitors of DNA gyrase A , an essential bacterial enzyme, which explains their antimicrobial activity. researchgate.net Compound 3d from this series showed promising inhibitory potency against this enzyme. researchgate.net
Studies on pyrimidine-5-carbonitrile derivatives have demonstrated their potential as anticancer agents through the inhibition of the PI3K/AKT signaling axis. researchgate.net Specifically, compound 7f was found to modulate the expression of PI3K, p-PI3K, AKT, and p-AKT, leading to cell cycle arrest and apoptosis in leukemia cells. researchgate.net
Therapeutic Potential and Biological Applications
The versatile scaffold of this compound has given rise to derivatives with a broad spectrum of therapeutic potential and diverse biological applications. nih.govresearchgate.netekb.eg
A significant area of investigation for this compound derivatives is their efficacy as antimicrobial and antibacterial agents. nih.gov The increasing resistance of bacteria to existing antibiotics has spurred the search for new classes of compounds, and pyridine derivatives have emerged as promising candidates. nih.gov
Studies have shown that the antibacterial activity of these compounds is often structure-dependent. For example, in a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, compounds with specific substitutions exhibited potent activity against various E. coli strains. nih.gov The mechanism of action is thought to involve interaction with the bacterial lipopolysaccharide (LPS) and oxidative damage to plasmid DNA. nih.gov
The table below presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a selection of pyridine derivatives against different bacterial strains.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| 5a | E. coli K12 | 0.2 - 1.3 | 10 - 42 | nih.gov |
| 5g | E. coli K12 | 0.2 - 1.3 | 10 - 42 | nih.gov |
| 5h | E. coli K12 | 0.2 - 1.3 | 10 - 42 | nih.gov |
| 5i | E. coli K12 | 0.2 - 1.3 | 10 - 42 | nih.gov |
| 5j | E. coli K12 | 0.2 - 1.3 | 10 - 42 | nih.gov |
| 5k | E. coli K12 | 0.2 - 1.3 | 10 - 42 | nih.gov |
| 3d | E. coli | 3.91 | - | researchgate.net |
| 3e | E. coli | 3.91 | - | researchgate.net |
| 12 | B. subtilis | 6.25 - 12.5 | - | nih.gov |
| 15 | B. subtilis | 6.25 - 12.5 | - | nih.gov |
| 16 | B. subtilis | 6.25 - 12.5 | - | nih.gov |
| 17 | B. subtilis | 6.25 - 12.5 | - | nih.gov |
| 12 | S. aureus | 6.25 - 12.5 | - | nih.gov |
| 15 | S. aureus | 6.25 - 12.5 | - | nih.gov |
| 16 | S. aureus | 6.25 - 12.5 | - | nih.gov |
| 17 | S. aureus | 6.25 - 12.5 | - | nih.gov |
| 12 | P. aeruginosa | 6.25 - 12.5 | - | nih.gov |
| 15 | P. aeruginosa | 6.25 - 12.5 | - | nih.gov |
| 16 | P. aeruginosa | 6.25 - 12.5 | - | nih.gov |
| 17 | P. aeruginosa | 6.25 - 12.5 | - | nih.gov |
| 12 | E. coli | 6.25 - 12.5 | - | nih.gov |
| 15 | E. coli | 6.25 - 12.5 | - | nih.gov |
| 16 | E. coli | 6.25 - 12.5 | - | nih.gov |
| 17 | E. coli | 6.25 - 12.5 | - | nih.gov |
New indenopyridine derivatives have also been synthesized and screened for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, showing moderate activity compared to standard drugs. ekb.eg The continued exploration of this chemical space holds promise for the discovery of novel and effective antimicrobial agents.
Anticancer Properties
Derivatives of pyridine-3-carbonitrile have demonstrated notable potential as anticancer agents. rsc.orgresearchgate.net Research has shown that these compounds can exhibit significant cytotoxicity against a variety of cancer cell lines. acs.orgijsat.org The antiproliferative effects are often attributed to their ability to interfere with critical cellular pathways involved in cancer progression. ijsat.org
For instance, a series of newly synthesized pyridine-3-carbonitrile derivatives were evaluated for their in-vitro anticancer activity against breast cancer cell lines, MCF-7 and MDA-MB-231. researchgate.net Several of these compounds exhibited potent cytotoxic effects. researchgate.net In another study, novel fused nicotinonitrile derivatives were synthesized and tested against NCI-H460, MCF-7, and SF-268 cell lines, showing promising results. acs.org The cytotoxic activity of nicotinonitrile derivatives containing a 2-naphthyl moiety has also been reported against McF-7 and HEPG2 cell lines. acs.org
Furthermore, some pyridine derivatives have been investigated for their inhibitory activity against specific molecular targets in cancer cells. For example, pyridine urea (B33335) derivatives have shown strong inhibitory activity against MCF-7 cells by inhibiting VEGFR-2 phosphorylation, a key process in angiogenesis. ijsat.org Additionally, some pyridine derivatives have been found to inhibit Pim-1 kinase, a target in cancer therapy. irjet.net
A study on novel 2-(1H-imidazol-2-yl) pyridine derivatives, designed as Sorafenib analogs, identified compounds with potent antiproliferative activity against the A375 cell line. nih.gov Two of these compounds, CLW14 and CLW27, displayed IC50 values of 4.26 and 2.93 μM, respectively, and demonstrated in vivo efficacy in an A375 xenograft nude mice model. nih.gov
Interactive Table: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Compound 14a | NCIH 460 | 0.025 | acs.org |
| RKOP 27 | 0.016 | acs.org | |
| HeLa | 0.127 | acs.org | |
| U937 | 0.422 | acs.org | |
| SKMEL 28 | 0.255 | acs.org | |
| Compound 3d | MCF-7 | 4.55 | rsc.org |
| MDA-MB 231 | 9.87 | rsc.org | |
| Non-fused cyanopyridone 5a | MCF-7 | 1.77 | nih.gov |
| HepG2 | 2.71 | nih.gov | |
| Non-fused cyanopyridone 5e | MCF-7 | 1.39 | nih.gov |
| CLW14 | A375 | 4.26 | nih.gov |
Anti-inflammatory Activity
Pyridine derivatives have been recognized for their anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators. nih.govresearchgate.net The pyridine ring is a structural component of several existing anti-inflammatory drugs. researchgate.net
The anti-inflammatory effects of pyrimidine (B1678525) derivatives, which share a nitrogen-containing heterocyclic ring structure, are often attributed to their ability to suppress cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. nih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit COX enzymes. nih.gov
In a study evaluating newly synthesized pyridine derivatives, several compounds demonstrated a wide range of anti-inflammatory effects in a carrageenan-induced paw edema model in rats. acs.org The percentage of edema inhibition for the most potent compounds was significantly higher than that of the reference drug, diclofenac. acs.org For example, compound 5a showed 46.9% edema inhibition after 1 hour, compared to 28.26% for diclofenac. acs.org
Furthermore, some pyridine carbonitrile derivatives have been investigated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in the inflammatory cascade. sciforum.net Certain compounds in this class showed significant in vivo anti-inflammatory activity and a superior gastrointestinal safety profile compared to celecoxib. sciforum.net
Interactive Table: Anti-inflammatory Activity of Pyridine Derivatives
| Compound | Assay | Result | Reference Drug | Result | Source |
|---|---|---|---|---|---|
| 5a | Carrageenan-induced paw edema (% inhibition, 1 hr) | 46.9% | Diclofenac | 28.26% | acs.org |
| 5f | Carrageenan-induced paw edema (% inhibition, 1 hr) | 34.27% | Diclofenac | 28.26% | acs.org |
| 5g | Carrageenan-induced paw edema (% inhibition, 1 hr) | 43.46% | Diclofenac | 28.26% | acs.org |
Antiviral Applications (e.g., Anti-HIV)
Pyridine N-oxide derivatives have emerged as a notable class of anti-HIV compounds, with some exhibiting multiple mechanisms of action. nih.govsigmaaldrich.com Research has revealed that these compounds can inhibit the replication of various strains of human immunodeficiency virus (HIV) type 1 (HIV-1) and type 2 (HIV-2) in cell cultures.
A fascinating aspect of these derivatives is their dual mode of action. natap.org Some pyridine N-oxides act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the HIV reverse transcriptase (RT) enzyme, which is crucial for the early stages of the viral life cycle. natap.org For instance, derivatives JPL-133 and JPL-71 were found to inhibit HIV-1 RT with IC50s of 2.4 and 5.2 µg/ml, respectively.
In addition to RT inhibition, other pyridine oxide derivatives interfere with a post-integration step in the HIV replication cycle. natap.org Time-of-addition experiments have shown that these compounds can act after the viral DNA has been integrated into the host cell's genome, likely at the level of HIV gene expression. nih.gov This suggests that they may inhibit viral transactivation. nih.gov A prototype derivative, JPL-32, was found to inhibit TNF-alpha-induced HIV-1 expression in latently infected cells. nih.gov
This multi-targeted approach is a significant advantage, as it may help to overcome the development of drug-resistant virus strains. The ability of these compounds to be active in both acutely and chronically infected cells further underscores their therapeutic potential.
Other Emerging Biological Activities
Beyond their established anticancer, anti-inflammatory, and antiviral properties, derivatives of this compound are being explored for a range of other biological activities.
Vasorelaxant Properties: A series of pyridine-3-carbonitrile analogues were designed and screened for their vasodilation properties. rsc.org Several of these compounds demonstrated significant vasodilation efficacies, with some exceeding the potency of the reference drug prazosin (B1663645) hydrochloride. rsc.org For example, compound 3o exhibited an IC50 of 312.1 μM, compared to 487.3 μM for prazosin hydrochloride. rsc.org This suggests potential applications in cardiovascular diseases. rsc.org
Antimicrobial Activity: Pyridine derivatives have a long history of being investigated for their antimicrobial effects. nih.gov Thienopyridine compounds, which are structurally related, have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. More specifically, 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been studied as potential antimicrobial drugs, with their activity dependent on the bacterial lipopolysaccharide (LPS) structure. nih.gov
Anti-fibrotic Effects: One study investigated the effects of a chromeno[2,3-b]pyridine-3-carbonitrile derivative on corneal fibroblasts. The compound, N1, was found to exert anti-fibrotic and anti-inflammatory effects by suppressing the expression of COX-2 and other fibrotic markers. nih.gov This indicates a potential therapeutic role in treating corneal fibrosis. nih.gov
These emerging activities highlight the versatility of the pyridine carbonitrile scaffold and suggest that further research may uncover even more therapeutic applications for this class of compounds.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) has become a important method for studying pyridine (B92270) N-oxide derivatives, offering a balance between computational cost and accuracy. researchgate.net Various DFT functionals and basis sets are employed to predict their properties. For instance, the B3PW91/6-31G** level of theory has been identified as a suitable method for calculating the heats of formation for pyridine N-oxide compounds. researchgate.net
Quantum chemical calculations are instrumental in understanding the electronic structure of pyridine-based molecules. dtic.milrsc.org These studies reveal how the presence of the nitrogen heteroatom and the N-oxide group influences the electronic distribution and molecular orbitals, which in turn dictates the molecule's reactivity. dtic.milnih.gov
The electronic structure of pyridine derivatives is significantly affected by substituent groups. rsc.org For example, the introduction of a formyl group, as in 2-pyridinecarboxaldehyde, can stabilize the electronic structure, leading to a higher ionization energy compared to pyridine. rsc.org This is due to the interaction between the nitrogen nonbonding orbital and the lone pairs of the formyl group's oxygen. rsc.org
DFT calculations can predict various reactivity descriptors. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org Other computed parameters that shed light on reactivity include ionization energy, electron affinity, chemical hardness, and softness. rsc.org
In the context of pyridine N-oxides, DFT studies have been used to analyze the molecular electrostatic potential (MEP). nih.govnih.gov The MEP helps to identify electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. For instance, in p-nitro-pyridine-1-oxide, the MEP minimum is located at the oxygen atom of the N-oxide group, indicating its electron-donating character. nih.gov
The table below summarizes some computed properties for Pyridine-2-carbonitrile (B1142686) 1-oxide, which are essential for understanding its electronic structure and predicting its reactivity.
Table 1: Computed Properties of Pyridine-2-carbonitrile 1-oxide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄N₂O | nih.govepa.govguidechem.com |
| Molecular Weight | 120.11 g/mol | nih.govguidechem.com |
| XLogP3 | -0.1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | guidechem.com |
| Topological Polar Surface Area | 49.3 Ų | nih.govguidechem.com |
| Complexity | 137 | guidechem.com |
This table is interactive. Users can sort and filter the data.
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving pyridine derivatives. researchgate.netacs.orgacs.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways. researchgate.netacs.org
For instance, the mechanism of N₂O formation from the reaction of nitric oxide (NO) with pyridine has been studied at the UB3LYP/6-311G(d,p) level of theory. researchgate.net Such studies can rationalize experimental observations by examining the stability of reaction intermediates and the energy barriers of rate-limiting steps. researchgate.net
In the photochemical reactions of pyridine N-oxides, DFT has been used to propose plausible mechanisms. acs.org Irradiation of a pyridine N-oxide can lead to the formation of an oxaziridine (B8769555) intermediate, which can then undergo further transformations. acs.org Computational studies help to understand the energetics of these steps, including bond cleavages and rearrangements. acs.org
DFT has also been employed to investigate the mechanism of CO₂ reduction catalyzed by pyridine. acs.org Calculations can reveal the key catalytic agent, such as 1,2-dihydropyridine, and elucidate the hydride and proton transfer steps involved in the reduction process. acs.org These studies demonstrate the thermodynamic and kinetic viability of proposed catalytic cycles. acs.org
Furthermore, the mechanism for the formation of 2-amino-3-cyanopyridine (B104079) derivatives can be supported by DFT simulations, which can optimize the structures of intermediates and predict the most likely reaction pathway. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to study the interactions between molecules, particularly between a small molecule (ligand) and a biological macromolecule (target) like a protein or enzyme.
Molecular docking studies are frequently used to predict the binding modes and affinities of pyridine derivatives to biological targets. nih.gov This information is crucial for understanding the mechanism of action of potential therapeutic agents and for designing new, more potent inhibitors. nih.gov
For example, derivatives of this compound have been investigated for their potential to inhibit enzymes or disrupt cellular signaling pathways. Molecular docking studies have shown that these derivatives can exhibit strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha.
In the development of new anti-inflammatory agents, molecular docking has been used to study the interaction of novel heterocyclic compounds containing pyridine moieties with the cyclooxygenase-2 (COX-2) enzyme. nih.gov The results of these in silico studies can correlate well with in vitro biological evaluations, helping to identify the most promising compounds. nih.gov
Understanding the conformational preferences of molecules is essential as the three-dimensional structure can significantly influence physical, chemical, and biological properties. Computational methods are used to determine the relative energies of different conformers and the barriers to their interconversion. researchgate.netrsc.org
For substituted pyridine-N-oxides, conformational analysis can be performed by calculating the energies of various conformers defined by specific dihedral angles. researchgate.net These calculations, often carried out at the DFT level, help to identify the most stable conformations in different environments, such as in the gas phase or in solution. researchgate.net The inclusion of solvent effects, either implicitly or explicitly, is important for accurately predicting conformational preferences in solution. researchgate.net
The study of peptide oligomers containing unnatural bridged proline analogues derived from substituted pyridines also relies on conformational analysis to understand their structural preferences. rsc.org
Monte Carlo Simulations in Chemical Systems
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are used to study the behavior of complex systems, such as liquids, solutions, and adsorption phenomena. doi.orgresearchgate.net
While specific Monte Carlo simulation studies focusing solely on this compound are not prevalent in the provided search results, the methodology has been applied to study the adsorption of pyridine and its derivatives on zeolite surfaces. doi.orgresearchgate.net These simulations, often performed in the grand canonical ensemble, can predict adsorption isotherms, identify preferential adsorption sites, and provide insights into the orientation of adsorbed molecules. doi.org For instance, MC simulations have shown that pyridine base molecules adsorb in specific valley-like areas on the heulandite (010) surface. doi.org Such studies highlight how molecular structure, such as the presence and position of a methyl group in picolines, influences adsorption characteristics. doi.org
Advanced Spectroscopic and Chromatographic Applications in Research
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pyridine (B92270) derivatives, including Pyridine-2-carbonitrile (B1142686) 1-oxide. The development of robust HPLC methods is crucial for monitoring reaction progress, assessing purity, and isolating the compound from complex mixtures.
Reverse-phase HPLC (RP-HPLC) is a widely used method for the separation and analysis of polar organic compounds like Pyridine-2-carbonitrile 1-oxide. A specific RP-HPLC method has been developed for this compound that allows for effective analysis under simple conditions. researchgate.net This method is also scalable, making it suitable for preparative separation to isolate impurities or purify the compound in larger quantities. researchgate.netresearchgate.net
The method typically employs a specialized reverse-phase column with low silanol (B1196071) activity, which helps to minimize peak tailing and unwanted interactions, particularly with basic compounds like pyridines. researchgate.netresearchgate.net
| Parameter | Condition | Source |
| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |
| Column | Newcrom R1 | researchgate.net |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | researchgate.net |
| Application | Analytical Separation and Preparative Purification | researchgate.netresearchgate.net |
For applications requiring identification by mass spectrometry (LC-MS), the HPLC mobile phase must be free of non-volatile components. In the standard reverse-phase method for this compound, the phosphoric acid used as a mobile phase additive is non-volatile and thus incompatible with MS detection. researchgate.netresearchgate.net
To overcome this, a simple modification is made: phosphoric acid is replaced with a volatile acid, such as formic acid. researchgate.netresearchgate.net This change allows the mobile phase to be completely evaporated in the MS interface, enabling seamless coupling of HPLC with mass spectrometry for sensitive detection and structural confirmation. lookchem.com This adaptability is crucial for metabolic studies and trace impurity analysis. squarespace.com
Advanced NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework. While detailed spectral assignments for this specific compound are not widely published, data from closely related pyridine N-oxide derivatives offer significant insight into the expected chemical shifts and coupling patterns.
The ¹³C NMR spectrum is particularly diagnostic for the nitrile functional group, with the carbon atom of the nitrile (C≡N) typically absorbing in the range of 115 to 130 ppm. The chemical shifts of the aromatic protons in the ¹H NMR spectrum are influenced by the electronic effects of both the N-oxide and the nitrile substituents. A comparative analysis with other 2-substituted pyridine N-oxides illustrates these effects.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities | Source |
| 2-Methylpyridine N-Oxide | CDCl₃ | 8.29-8.30 (d), 7.20-7.32 (m), 2.53 (s) | |
| 2-Chloropyridine N-Oxide | CDCl₃ | 8.40-8.41 (m), 7.55-7.58 (m), 7.28-7.32 (m) | |
| 2-Carboxypyridine N-Oxide | DMSO-d₆ | 8.73-8.74 (m), 8.30-8.32 (dd), 7.88-7.95 (m) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been applied to this compound, revealing key details about its molecular geometry and crystal packing. researchgate.net The compound has been shown to form complexes with metals like rhodium and cobalt, where its structure and bonding mode are confirmed through crystallographic analysis. researchgate.netlookchem.com
Studies of co-crystals, for instance with methanesulfonic acid, further demonstrate the utility of X-ray diffraction in understanding the intermolecular interactions, such as hydrogen bonding, that govern its solid-state architecture.
| Parameter | Value | Source |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Radiation | Mo-Kα (λ = 0.71073 Å) | researchgate.net |
| Temperature | 100 K | researchgate.net |
Future Perspectives and Research Directions
Innovations in Green and Sustainable Synthesis
The future synthesis of Pyridine-2-carbonitrile (B1142686) 1-oxide and its derivatives will increasingly focus on environmentally benign and efficient methodologies. Traditional oxidation methods are often reliant on peracids like m-chloroperoxybenzoic acid (m-CPBA), which can generate stoichiometric amounts of waste. The trend is shifting towards catalytic systems that utilize cleaner oxidants and offer improved safety profiles and resource efficiency.
Key areas of innovation include:
Catalytic Oxidation with Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water. The use of catalysts such as methyltrioxorhenium (MTO) or titanium silicalite (TS-1) enables the efficient N-oxidation of pyridines with H₂O₂. The TS-1/H₂O₂ system is particularly promising for industrial applications.
Continuous Flow Microreactors: The integration of catalytic systems into continuous flow microreactors represents a significant leap in safety and efficiency. A packed-bed microreactor using the TS-1/H₂O₂ system has been shown to produce various pyridine (B92270) N-oxides in near-quantitative yields with short reaction times. This technology minimizes the risks associated with handling concentrated peroxide solutions in large-scale batch reactors and has demonstrated remarkable stability, with catalysts remaining active for over 800 hours of continuous operation.
Solid-State and Alternative Oxidants: The use of stable, solid-state oxidants like urea-hydrogen peroxide (UHP) offers a safer and more easily handled alternative to aqueous peroxide solutions. UHP has proven effective for the N-oxidation of various nitrogen heterocycles under mild conditions. Similarly, sodium percarbonate, activated by rhenium-based catalysts, provides an efficient source of oxygen for N-oxidation.
Solvent-Free and Atom-Economical Approaches: Future research will likely explore solvent- and halide-free methods, such as the reaction of pyridine N-oxides with dialkylcyanamides, to create more complex molecules in an atom-economical fashion. Microwave-assisted organic synthesis (MAOS) also presents a green alternative, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods.
| Method | Oxidant/Catalyst System | Key Advantages | Reference |
|---|---|---|---|
| Continuous Flow Reaction | H₂O₂ / Titanium Silicalite (TS-1) | High safety, efficiency, scalability; operates continuously for >800 hours. | |
| Solid-State Oxidation | Urea-Hydrogen Peroxide (UHP) | Stable, inexpensive, easy to handle; mild reaction conditions. | |
| Catalytic Oxidation | Sodium Percarbonate / Rhenium Catalysts | Efficient oxygen source, mild reaction conditions. | |
| Microwave-Assisted Synthesis | Various (e.g., in multicomponent reactions) | Shorter reaction times, excellent yields, low cost. |
Exploration of Novel Catalytic Transformations
Pyridine-2-carbonitrile 1-oxide is a versatile substrate for developing novel catalytic transformations. The N-oxide group not only modifies the reactivity of the pyridine ring but also can act as an internal oxidant or a traceless directing group, enabling regioselective functionalizations that are challenging to achieve with the parent pyridine.
Future research directions in catalysis include:
Photocatalysis: The N-O bond is susceptible to photochemical manipulation. Rhenium-based photocatalysts have been shown to effectively deoxygenate pyridine N-oxides under ambient conditions, providing a mild method to remove the N-oxide group after it has served its synthetic purpose. Furthermore, pyridine N-oxides can act as hydrogen atom transfer (HAT) reagents in photochemical C-H functionalization reactions, enabling the formation of C-C bonds with alkanes. The photocatalytic reaction of pyridine N-oxides with alkenes or alkynes can lead to ortho-alkylation, providing a
Q & A
Q. What are the recommended synthetic routes for Pyridine-2-carbonitrile 1-oxide, and how can reaction purity be optimized?
this compound (CAS 2402-98-4) is typically synthesized via oxidation of 2-cyanopyridine using peroxides or peracids. Key steps include:
- Oxidation conditions : Use meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>98%).
- Purity validation : Monitor via HPLC (C18 column, UV detection at 254 nm) or NMR (absence of peaks at δ 8.6–9.0 ppm for unreacted starting material) .
Table 1 : Key Physical Properties
| Property | Value |
|---|---|
| Molecular formula | CHNO |
| Boiling point | 382.7°C (760 mmHg) |
| LogP | 0.986 |
| Refractive index | 1.567 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : NMR (DMSO-d) shows characteristic peaks for the pyridine ring (δ 7.8–8.4 ppm) and nitrile group (no proton signal). NMR confirms the carbonyl oxide (δ ~160 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode yields [M+H] at m/z 121.03. High-resolution MS (HRMS) validates molecular formula .
- IR spectroscopy : Strong absorbance at ~2240 cm (C≡N stretch) and ~1250 cm (N-O stretch) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may generate toxic gases (e.g., HCN) .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound, and what refinement challenges arise?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. The compound crystallizes in a monoclinic system (space group P2/c) with Z = 4.
- Refinement challenges : Disordered nitrile/oxide groups require constraints in SHELXL. Anisotropic displacement parameters (ADPs) for light atoms (C, N, O) improve R-factor convergence (<5%) .
- Validation : Check for voids using PLATON and validate hydrogen bonding (e.g., C≡N···H interactions) .
Q. How can contradictions in NMR or mass spectral data for this compound be resolved?
- Dynamic effects : Variable-temperature NMR (VT-NMR) detects tautomerism (e.g., oxide vs. hydroxyl forms). For example, broadening at δ 8.2 ppm above 25°C suggests exchange between tautomers .
- Isotopic labeling : Use -labeled analogs to distinguish nitrile vs. oxide contributions in - HMBC spectra .
- MS/MS fragmentation : Compare collision-induced dissociation (CID) patterns with computational predictions (e.g., Gaussian DFT) to assign fragment ions .
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?
- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) show the nitrile group withdraws electron density, activating the C-3 position for nucleophilic attack.
- Reactivity trends : Reaction with amines (e.g., benzylamine) at C-3 proceeds via a Meisenheimer complex, confirmed by NMR kinetics .
Q. What in vitro models are suitable for studying the metabolic stability of this compound?
- Hepatocyte assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion via LC-MS/MS.
- Metabolite identification : Use UPLC-QTOF to detect phase I metabolites (e.g., hydroxylation at C-4) and phase II conjugates (e.g., glucuronidation, as seen in related pyridine N-oxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
